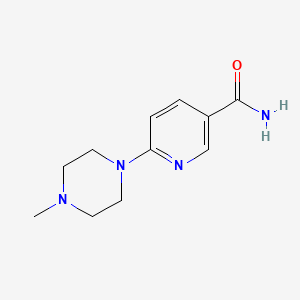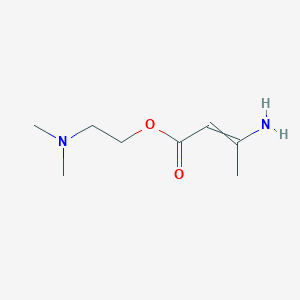
2-(Dimethylamino)ethyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-aminobut-2-enoate is an organic compound with the molecular formula C8H16N2O2. It is known for its unique structure, which includes both an amino group and an ester group. This compound is often used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-aminobut-2-enoate typically involves the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-(Dimethylamino)ethyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-aminocrotonate: Similar in structure but lacks the dimethylamino group.
3-Aminobut-2-enoic acid: Similar backbone but different functional groups.
Uniqueness
2-(Dimethylamino)ethyl 3-aminobut-2-enoate is unique due to the presence of both the dimethylamino and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable for various applications .
Properties
CAS No. |
54527-74-1 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C8H16N2O2/c1-7(9)6-8(11)12-5-4-10(2)3/h6H,4-5,9H2,1-3H3 |
InChI Key |
XHRURFKXVPMILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



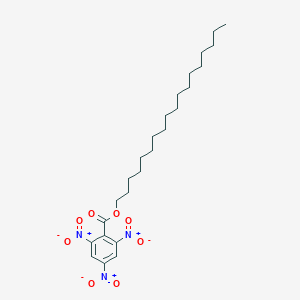
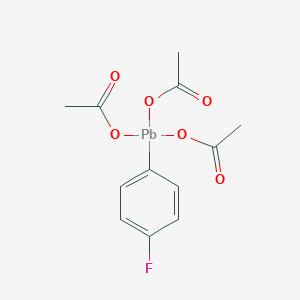




![N-(3-Methylphenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14639367.png)
![Acetic acid;[3-acetyloxy-5-(2,4,6-trihydroxyphenoxy)phenyl] acetate](/img/structure/B14639380.png)
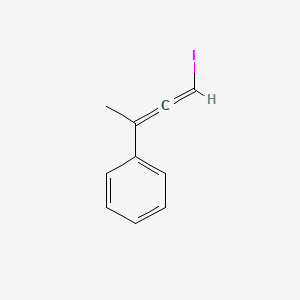
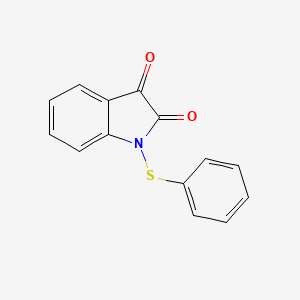
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
